4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
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Overview
Description
4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. . This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves the condensation of 4-methyl-3-nitrobenzoic acid with 4-(5-methyl-benzooxazol-2-yl)-aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The benzoxazole ring is believed to play a crucial role in its binding to the target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-[3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide
- 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
- 2-Methyl-5-(5-methyl-benzooxazol-2-yl)-phenylamine
Uniqueness
4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide stands out due to its unique structural features, such as the presence of both a nitro group and a benzoxazole ring. These features contribute to its diverse biological activities and make it a valuable compound for scientific research .
Properties
Molecular Formula |
C22H17N3O4 |
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Molecular Weight |
387.4g/mol |
IUPAC Name |
4-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C22H17N3O4/c1-13-3-10-20-18(11-13)24-22(29-20)15-6-8-17(9-7-15)23-21(26)16-5-4-14(2)19(12-16)25(27)28/h3-12H,1-2H3,(H,23,26) |
InChI Key |
RKCFLDVEPRXUSX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
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